Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
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Description
“Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate” is a chemical compound with the molecular formula C15H18N2O3 . It has a molecular weight of 274.32 . The compound is also known by its IUPAC name, tert-butyl 2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate” is characterized by a spiro[azetidine-3,3’-indole] core, which is a type of bicyclic structure where the two rings share a single atom . The compound also features a tert-butyl group and a carboxylate ester group .
Scientific Research Applications
Synthesis of N-Heterocycles
Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate, as part of a broader class of compounds, is involved in the synthesis of N-heterocycles, which are crucial structural motifs in natural products and therapeutically relevant compounds. Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used for asymmetric N-heterocycle synthesis via sulfinimines, providing access to piperidines, pyrrolidines, azetidines, and their fused derivatives (Philip et al., 2020).
Environmental Impact and Degradation
Studies on synthetic phenolic antioxidants (SPAs), including tert-butylated compounds, highlight their widespread use in industry and their occurrence in various environmental matrices. While not directly related to this compound, these studies underscore the environmental persistence and potential impacts of tert-butylated compounds, necessitating further research on their fate, human exposure, and toxicity (Liu & Mabury, 2020).
Cardiovascular Activity of Indole Derivatives
The cardiovascular activity of indole derivatives, including those incorporating azetidinone moieties, has been explored, indicating the potential therapeutic applications of such compounds. Compounds derived from indole and azetidinone showed effects on blood pressure, heart rate, and other cardiovascular parameters, suggesting a peripheral site of action (Singh, Aggarwal, & Singh, 2014).
Applications in Drug Synthesis
The versatility of tert-butylated compounds extends to their use in drug synthesis. For example, the synthesis of thyroid hormones based on biosynthesis modeling involves highly active derivatives of tert-butylated compounds, highlighting their significance in pharmaceutical chemistry and the potential for developing novel therapeutic agents (Martinovich & Sviridov, 2006).
Advanced Synthetic Techniques
Innovative synthetic techniques such as the Pictet-Spengler reaction have been applied to indole-based alkaloids, including those containing tetrahydro-β-carboline scaffolds. These methods enable the synthesis of diverse, polysubstituted, optically active tetrahydro-β-carboline derivatives, demonstrating the critical role of tert-butylated compounds in facilitating complex organic syntheses (Rao, Maiti, & Chanda, 2017).
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-indole-3,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-14(2,3)20-13(19)17-8-15(9-17)10-6-4-5-7-11(10)16-12(15)18/h4-7H,8-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXROXDVJNVTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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